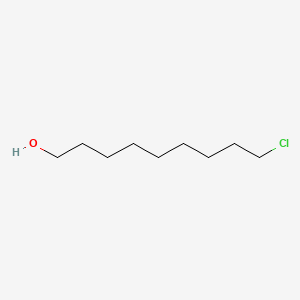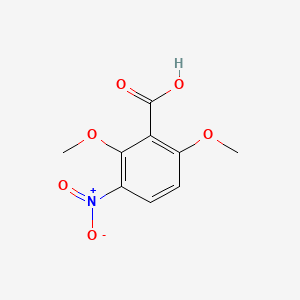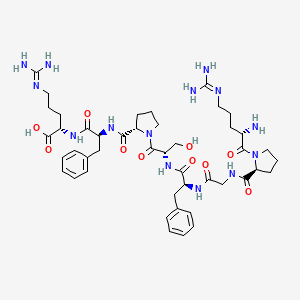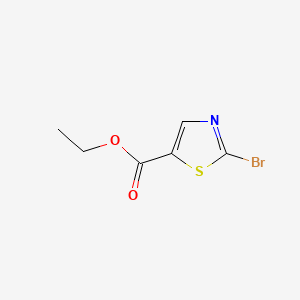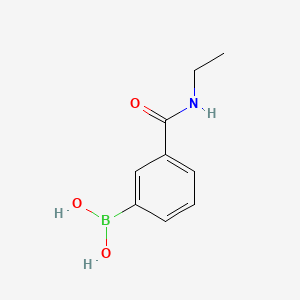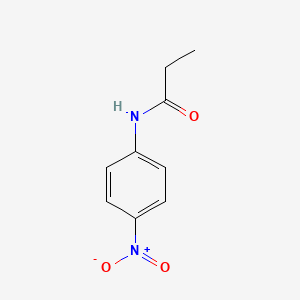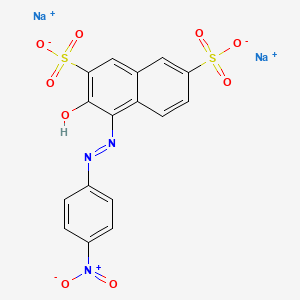
Disodium 3-hydroxy-4-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate
説明
Disodium 3-hydroxy-4-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate is a chemical compound with the molecular formula C32H17CrN6NaO11S . It is also known as disodium [4-hydroxy-3-[(2-hydroxy-4-nitrophenyl)azo]naphthalene-1-sulphonato(3-)][1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromate(2-) .
Synthesis Analysis
Azo compounds like Disodium 3-hydroxy-4-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate are typically prepared by the reaction between benzenediazonium chloride and 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt .Physical And Chemical Properties Analysis
This compound has a density of 1.496 at 20℃ . It has a very low vapor pressure (0Pa at 20℃) and is slightly soluble in water (2g/L at 20℃) .科学的研究の応用
Chemical Analysis for Ferric Ion Detection
Beta-NAPHTHOL VIOLET: is utilized in chemical analysis due to its ability to detect ferric ions. When ferric ions are present, they cause the solution of beta-NAPHTHOL VIOLET to turn green, indicating their presence . This application is crucial in various fields such as environmental monitoring, water treatment, and quality control in manufacturing processes.
Antiseptic Properties
This compound exhibits antiseptic properties, making it valuable in the development of products aimed at reducing the risk of infection. It can be incorporated into formulations for sanitizers, wound cleansers, and other healthcare applications where antiseptic qualities are essential .
Azo Dye Synthesis
Beta-NAPHTHOL VIOLET serves as a precursor in the synthesis of certain azo dyes. Azo dyes are widely used for coloring textiles, leather, and food. The compound’s role in dye synthesis is significant due to its stability and the vibrant colors it can produce .
Antioxidants for Rubber
The compound is used in creating antioxidants for rubber. Antioxidants are important in preventing the oxidative degradation of rubber, which can lead to loss of elasticity and strength. This application is vital for the longevity and durability of rubber products .
Multifunctional Material Systems
Research has explored the use of 1-naphthols, including beta-NAPHTHOL VIOLET, in multifunctional material systems (MFMS). These systems aim to provide additional functionalities such as energy accumulation and sensing, beyond the primary mechanical properties .
Biological Staining
In biological experiments, beta-NAPHTHOL VIOLET is used as a dye to help researchers observe and analyze cell structures, track biomolecules, and study tissue pathology. Its ability to bind selectively makes it a powerful tool for visualizing specific components within biological samples .
Anti-Corrosion Materials
Beta-NAPHTHOL VIOLET has potential applications as an anti-corrosion material. Its chemical structure can contribute to the protection of metals from corrosion, which is particularly useful in industrial settings where metal preservation is critical .
Nonlinear Optical (NLO) Devices
The compound’s molecular structure allows it to be used in nonlinear optical devices due to its high stability and polarity. These properties are essential for materials that are used in NLO devices, which have applications in telecommunications and laser technology .
Safety and Hazards
特性
IUPAC Name |
disodium;3-hydroxy-4-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O9S2.2Na/c20-16-14(30(26,27)28)8-9-7-12(29(23,24)25)5-6-13(9)15(16)18-17-10-1-3-11(4-2-10)19(21)22;;/h1-8,20H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTDMCWAOBZSJR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3Na2O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disodium 3-hydroxy-4-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate | |
CAS RN |
7143-21-7 | |
| Record name | Disodium 3-hydroxy-4-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007143217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium 3-hydroxy-4-[(4-nitrophenyl)azo]naphthalene-2,7-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.676 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main focus of the research presented in the paper?
A1: The paper investigates a novel nanomaterial formed through the ionic self-assembly of beta-naphthol violet (Disodium 3-hydroxy-4-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate) and benzyldimethyldodecylammonium chloride. [] The research focuses on the synthesis, structural characterization, and thin film properties of this material.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[3-[[[(Dimethylamino)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-N,N-dimethyl-urea](/img/structure/B1587085.png)

